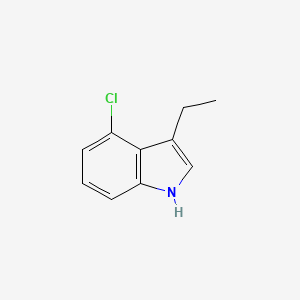
4-Chloro-3-ethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are integral to various biochemical processes . The compound this compound is characterized by the presence of a chlorine atom at the fourth position and an ethyl group at the third position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorine and ethyl substituents onto the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 4-Chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and indoline derivatives .
科学的研究の応用
4-Chloro-3-ethyl-1H-indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
類似化合物との比較
4-Chloroindole-3-acetic acid: A related compound with similar structural features but different biological activities.
3-Ethylindole: Another indole derivative with an ethyl group at the third position but lacking the chlorine substituent.
Uniqueness: 4-Chloro-3-ethyl-1H-indole is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H10ClN |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
4-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3 |
InChIキー |
DWRUUHULPYPBHO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC2=C1C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
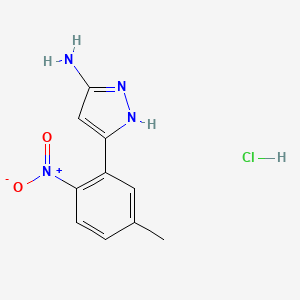

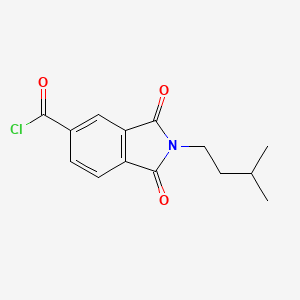
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)
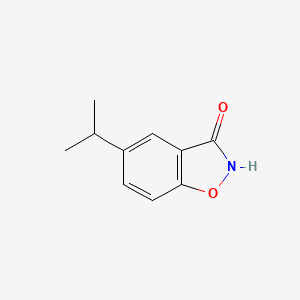
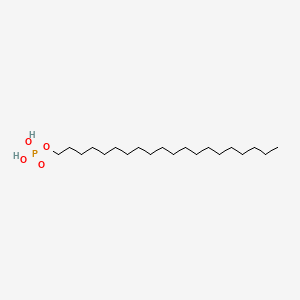
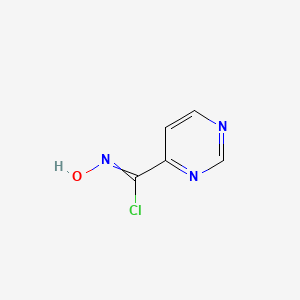

![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
